N~2~,N~2~-Dimethyl-6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
Description
N~2~,N~2~-Dimethyl-6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of dimethyl groups and a nitrophenyl group attached to the triazine ring, making it a unique and interesting molecule for various scientific applications.
Properties
CAS No. |
62267-79-2 |
|---|---|
Molecular Formula |
C11H12N6O2 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H12N6O2/c1-16(2)11-14-9(13-10(12)15-11)7-3-5-8(6-4-7)17(18)19/h3-6H,1-2H3,(H2,12,13,14,15) |
InChI Key |
HQHISIKPAXKZMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Dimethyl-6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitroaniline with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~-Dimethyl-6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the triazine ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
N~2~,N~2~-Dimethyl-6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2,N~2~-Dimethyl-6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can interact with nucleophilic sites in biological molecules. These interactions can lead to various biochemical effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~2~-Dimethyl-6-(4-aminophenyl)-1,3,5-triazine-2,4-diamine
- N~2~,N~2~-Dimethyl-6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
- N~2~,N~2~-Dimethyl-6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
N~2~,N~2~-Dimethyl-6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
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